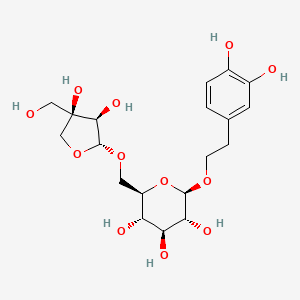
Cuneataside C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuneataside C is a phenolic glycoside compound with the molecular formula C19H28O12 and a molecular weight of 448.4 g/mol . It is primarily isolated from the stem of Sargentodoxa cuneata, a plant known for its medicinal properties . This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cuneataside C involves the extraction from natural sources, particularly the stem of Sargentodoxa cuneata. The extraction process typically includes the use of methanol as a solvent, followed by column chromatography for purification
化学反応の分析
Types of Reactions
Cuneataside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic hydroxyl groups and glycosidic linkages in its structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield quinones, while reduction reactions can produce alcohol derivatives .
科学的研究の応用
Cuneataside C has a wide range of scientific research applications:
Pharmacological Research: It is used as a reference standard in pharmacological studies to investigate its potential therapeutic effects.
Neurodegenerative Diseases: Studies have shown that this compound can upregulate nerve growth factor secretion, making it a potential candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Anti-inflammatory and Antioxidant Activities: The compound exhibits significant anti-inflammatory and antioxidant properties, which are beneficial in treating various inflammatory conditions.
Antimicrobial Activity: This compound has demonstrated antimicrobial activity against Gram-positive organisms like Staphylococcus aureus and Micrococcus epidermidis.
作用機序
The mechanism of action of Cuneataside C involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to various pharmacological outcomes. For example, its ability to upregulate nerve growth factor secretion is mediated through the activation of specific signaling pathways in neuronal cells .
類似化合物との比較
Cuneataside C is part of a group of phenolic glycosides isolated from Sargentodoxa cuneata. Similar compounds include:
- Cuneataside A
- Cuneataside B
- Cuneataside D
- Cuneataside E
These compounds share structural similarities but differ in their specific glycosidic linkages and phenolic substituents . This compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties.
特性
分子式 |
C19H28O12 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O12/c20-7-19(27)8-30-18(16(19)26)29-6-12-13(23)14(24)15(25)17(31-12)28-4-3-9-1-2-10(21)11(22)5-9/h1-2,5,12-18,20-27H,3-4,6-8H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |
InChIキー |
LBHKVQMODMELAS-OTCFHACESA-N |
異性体SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |
正規SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



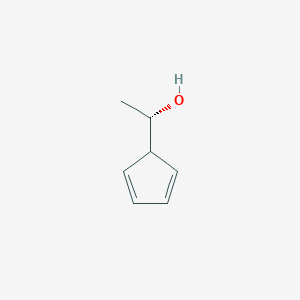
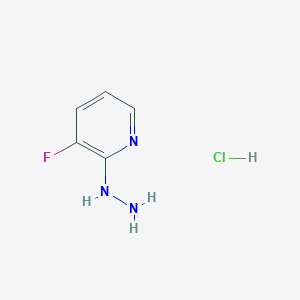

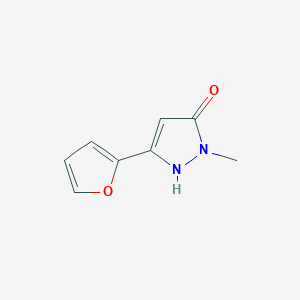
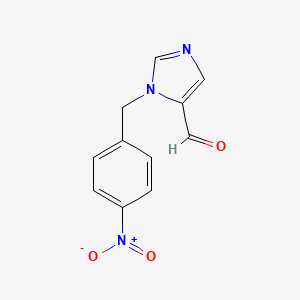
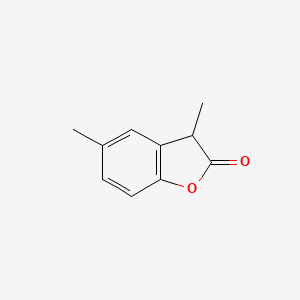
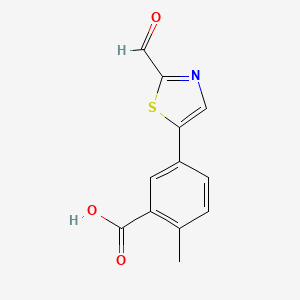
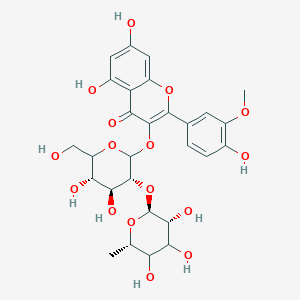

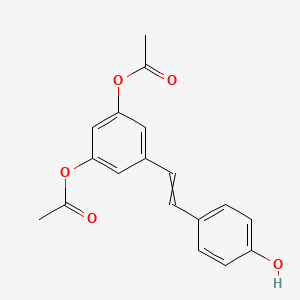

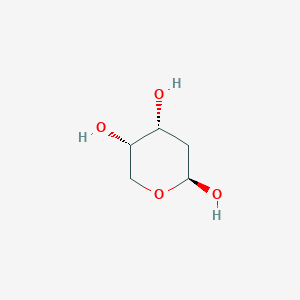
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
